Ptaquiloside

Vue d'ensemble

Description

Ptaquiloside is a norsesquiterpene glucoside produced by bracken ferns, majorly Pteridium aquilinum, during metabolism . It is identified to be the main carcinogen of the ferns and is responsible for their biological effects, such as haemorrhagic disease and bright blindness in livestock and oesophageal, gastric cancer in humans .

Synthesis Analysis

This compound and its degradation product pterosin B (PtB) can be analyzed in groundwater using a sensitive and robust method . This method comprises two steps: sample preservation at the field site followed by sample pre-concentration in the laboratory . The recovery percentages of the entire method were 85 ± 2 (PTA) and 91 ± 3 (PtB) .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using liquid chromatography–tandem mass spectrometry . The method was validated according to the Association of Official Analytical Chemists guidelines and met the criteria .Chemical Reactions Analysis

This compound is highly water soluble and prone to leaching from topsoil to surface and groundwaters . It can enter the milk and meat of affected animals and is known to cause esophageal and gastric cancer in humans .Physical and Chemical Properties Analysis

This compound is a carcinogenic compound naturally occurring in bracken ferns . It is highly water soluble and prone to leaching from topsoil to surface and groundwaters .Applications De Recherche Scientifique

Ptaquiloside in Environmental Management

This compound, a natural phytotoxin found in bracken ferns, has significant implications for environmental management. A study by O'Driscoll et al. (2016) highlighted its presence in bracken stands around drinking water abstraction sites in Ireland. The study emphasized the need for land managers to understand the scale of this compound mobilization and its potential environmental impact, particularly on drinking water quality. Various bracken management regimes were assessed for their effectiveness in reducing this compound load, with spraying being identified as the most effective method (O'Driscoll et al., 2016).

Analytical Chemistry and Detection

This compound's detection and quantification are crucial for understanding its environmental and health impacts. A study by Attya et al. (2012) introduced a new method for synthesizing deuterated analogues of pterosin B and bromopterosin, which are critical for the mass spectrometric detection of this compound. These developments are significant for accurate environmental monitoring and health risk assessment of this compound contamination (Attya et al., 2012).

This compound Degradation and Soil Interaction

The interaction of this compound with soil and its degradation kinetics are critical for assessing environmental risks. Ovesen et al. (2008) studied the degradation rates of this compound in different soil types, discovering that degradation in moist soil could be fitted with a combination of fast and slow first-order reactions. The study also found that nonmicrobial processes constituted a significant part of this compound degradation, highlighting the complex interaction between this compound and the soil environment (Ovesen et al., 2008).

This compound in Food Safety

The presence of this compound in food items is a concern for food safety. Hao et al. (2021) developed a method for qualifying and quantifying this compound in Pteridium aquilinum, a plant consumed as a wild vegetable in China. This method is vital for ensuring the safety of food derived from this plant, particularly in regions where it is widely consumed (Hao et al., 2021).

Carcinogenic Properties and Health Risks

The carcinogenic properties of this compound have been a major focus of scientific research. Shahin et al. (1998) established a rat model to investigate the carcinogenicity of activated this compound, revealing its potential as a carcinogen in vivo. The study provided insights into the molecular and cellular changes associated with this compound exposure, such as DNA adduct formation and increased TNF alpha levels (Shahin et al., 1998).

Mécanisme D'action

Safety and Hazards

Ptaquiloside is a carcinogen and the cause of hemorrhagic disease and bright blindness in cattle and other livestock . It can enter the milk and meat of affected animals and is known to cause esophageal and gastric cancer in humans . The substantial impact on biodiversity, animal health, and human well-being arises from the presence of this compound and related compounds in milk, meat, and water .

Orientations Futures

Propriétés

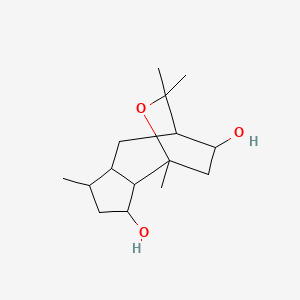

IUPAC Name |

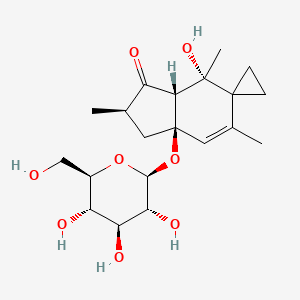

(2R,3aR,7S,7aR)-7-hydroxy-2,5,7-trimethyl-3a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,7a-dihydro-2H-indene-6,1'-cyclopropane]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O8/c1-9-6-20(28-17-15(25)14(24)13(23)11(8-21)27-17)7-10(2)19(4-5-19)18(3,26)16(20)12(9)22/h7,9,11,13-17,21,23-26H,4-6,8H2,1-3H3/t9-,11-,13-,14+,15-,16-,17+,18+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPHSJPVUEZFIDE-YVPLJZHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C=C(C3(CC3)C(C2C1=O)(C)O)C)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@]2(C=C(C3(CC3)[C@@]([C@H]2C1=O)(C)O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20892005 | |

| Record name | Ptaquiloside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20892005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87625-62-5 | |

| Record name | Ptaquiloside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87625-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ptaquiloside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087625625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ptaquiloside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20892005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PTAQUILOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0MN9S5699 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

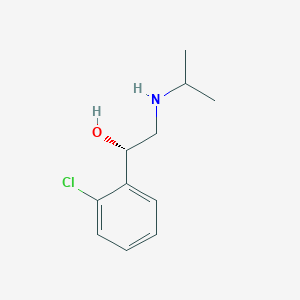

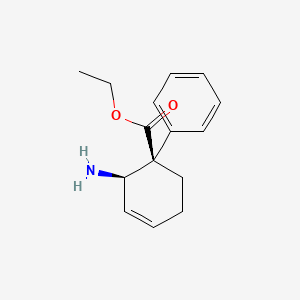

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Indeno[1,2-b]indole](/img/structure/B1252910.png)

![2-[(1S,5R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B1252914.png)

![[(2s)-3-Methyl-5-Oxo-2,5-Dihydrofuran-2-Yl]acetic Acid](/img/structure/B1252918.png)

![(3R,3aR,6aR,8S,9S,9aR,9bR)-3,8-dihydroxy-3-(hydroxymethyl)-9-methyl-6-methylidene-4,5,6a,7,8,9,9a,9b-octahydro-3aH-azuleno[4,5-b]furan-2-one](/img/structure/B1252919.png)

![[(2R,3S,4R,5R,6R)-2-[(2R,3S,4R,5R,6S)-2-[(2S)-3-[[(2R,3S)-5-[[(2R,3R)-1-[[2-[4-[4-[[4-amino-6-[3-(4-aminobutylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-[(2S,3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-2-[[6-amino-2-[(1S)-3-amino-1-[[(2R)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B1252927.png)